molecular formula C14H16N2O2 B7726565 ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate

ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate

Cat. No.: B7726565
M. Wt: 244.29 g/mol
InChI Key: UWWFWHASAAPOLK-XFXZXTDPSA-N
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Description

Ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate (CAS 1886-52-8) is a cyanoacrylate ester derivative with a molecular formula of C14H16N2O2 and a molecular weight of 244.289 g/mol . This compound is characterized by its Z-configuration (cis-orientation) around the central double bond. Cyanoacrylates are versatile building blocks in organic synthesis, widely used as key intermediates for constructing complex molecular architectures . Their high reactivity makes them valuable precursors for synthesizing various heterocyclic and cyclic structures, including pyrans, chromenes, and other pharmacologically relevant scaffolds . Researchers utilize this specific reagent in carbon-carbon bond-forming reactions and multi-component transformations to develop novel compounds for material science and drug discovery applications. The compound has a density of 1.138 g/cm³ and a flash point of 197.2ºC . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-18-14(17)12(10-15)9-11-5-7-13(8-6-11)16(2)3/h5-9H,4H2,1-3H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWFWHASAAPOLK-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)N(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1886-52-8
Record name NSC51271
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ETHYL ALPHA-CYANO-4-(DIMETHYLAMINO)CINNAMATE
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Preparation Methods

Reaction Conditions and Catalysts

Typical conditions involve refluxing a mixture of ethyl cyanoacetate (1.0 equiv) and 4-(dimethylamino)benzaldehyde (1.0–1.05 equiv) in a polar aprotic solvent (e.g., ethanol, toluene) with a catalytic base such as piperidine (0.1–0.5 mol%) or pyridine . The reaction is often conducted under Dean-Stark conditions to remove water and drive the equilibrium toward product formation. Reported yields range from 75% to 90% , depending on solvent choice and catalyst loading.

Table 1: Representative Conditions for Conventional Knoevenagel Synthesis

ParameterDetails
ReactantsEthyl cyanoacetate, 4-(dimethylamino)benzaldehyde
SolventEthanol, toluene, or dichloroethane
CatalystPiperidine (0.15–0.5 mol%) or pyridine (1–2 mol%)
TemperatureReflux (70–110°C)
Reaction Time2–6 hours
Yield75–90%

Stereochemical Outcome

The reaction exclusively produces the Z-isomer due to steric hindrance between the cyano group and the aryl substituent during the elimination step. This configuration is critical for applications requiring planar conjugation, such as nonlinear optical materials.

Ionic Liquids as Solvents

The use of ionic liquids (ILs) as green solvents has been investigated to improve the sustainability and efficiency of the Knoevenagel condensation. A 2015 study demonstrated that ILs with high hydrogen bond basicity (e.g., 1-butyl-3-methylimidazolium acetate, [BMIM][OAc]) significantly accelerate the reaction between 4-(dimethylamino)benzaldehyde and ethyl cyanoacetate. The rate enhancement is attributed to the IL’s ability to stabilize the transition state through hydrogen bonding and electrostatic interactions.

Kamlet-Taft Solvent Parameters

The hydrogen bond basicity (β) of ILs correlates strongly with reaction efficiency:

  • High-β ILs (e.g., [BMIM][OAc], β = 1.20) increase reaction rates by stabilizing the enolate intermediate.

  • Low-β ILs (e.g., 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, β = 0.24) result in slower kinetics.

Table 2: Performance of Ionic Liquids in Knoevenagel Condensation

Ionic Liquidβ ValueReaction TimeYield
[BMIM][OAc]1.2030 min92%
[EMIM][Tf2N]0.24120 min65%
[Pyrr][NO3]0.9845 min85%

Purification and Characterization

Crude product purification typically involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). The Z-configuration is confirmed via 1H NMR : the coupling constant (J) between the α and β protons ranges from 12–14 Hz , characteristic of cis-coupled olefinic protons.

Challenges and Optimization Strategies

  • Byproduct formation : Over-condensation or polymerization can occur at elevated temperatures. Mitigation strategies include strict temperature control and addition of radical inhibitors (e.g., hydroquinone).

  • Catalyst selection : Pyridine may require higher loadings than piperidine but offers better reproducibility in polar solvents .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . It has been tested against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action involves interaction with bacterial cell membranes, leading to cell lysis.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
E. coli1532
S. aureus1816
P. aeruginosa1264

Anticancer Properties

Ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate has also been investigated for its anticancer activity . Studies show that it can induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa25Caspase activation
MCF-730Inhibition of cell proliferation
A54920Induction of oxidative stress

Material Science Applications

In addition to its biological applications, this compound is utilized in the field of materials science, particularly in the development of dye-sensitized solar cells (DSSCs) . As a sensitizer, it enhances the efficiency of solar cells by improving light absorption and charge separation.

Performance Metrics

The following table summarizes the performance metrics of DSSCs using this compound as a sensitizer:

Parameter Value
Efficiency (%)1.7
Open Circuit Voltage (Voc) (V)0.67
Short Circuit Current Density (Jsc) (mA/m²)4.6
Fill Factor (FF) (%)56

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s cyano group can participate in nucleophilic addition reactions, while the dimethylamino group can enhance its solubility and reactivity. These interactions can lead to the formation of reactive intermediates that exert biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl Cyanoacrylate Derivatives

Compound Name Substituent at β-Position Configuration Electron Effects
Ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate 4-(Dimethylamino)phenyl Z Strong electron-donating (NMe₂)
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-Methoxyphenyl E Moderate electron-donating (OMe)
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate 4-Chlorophenyl + methoxyamino Z Electron-withdrawing (Cl) + donating (NHOMe)
(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate 2,4-Dimethoxyphenyl E Strong electron-donating (OMe ×2)
(Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate 4-Chlorophenyl + 2,4-difluoroanilino Z Electron-withdrawing (Cl, F)

Key Observations :

  • The dimethylamino group in the target compound provides stronger electron donation than methoxy or methyl groups, leading to enhanced ICT and redshifted UV-Vis absorption compared to methoxy-substituted analogs .
  • Chlorophenyl and fluorophenyl substituents (e.g., ) introduce electron-withdrawing effects, reducing conjugation and stabilizing the molecule against nucleophilic attack at the α,β-unsaturated ester.
  • The Z-configuration in the target compound and results in distinct steric interactions and hydrogen-bonding capabilities compared to E-isomers (e.g., ), affecting crystallographic packing .

Physical and Spectral Properties

Table 2: Comparative Spectral Data

Compound IR (C≡N stretch, cm⁻¹) UV-Vis λ_max (nm) ¹H NMR (δ, ppm, Key Protons)
Target Compound ~2220 350–370 NMe₂: 2.98 (s, 6H); ester CH₂: 4.30 (q)
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate ~2215 320–340 OMe: 3.84 (s, 3H); ester CH₂: 4.25 (q)
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate ~2230 330–350 NHOMe: 3.72 (s, 3H); Cl: 7.45 (d, Ar-H)

Analysis :

  • The cyano group shows consistent IR stretches (~2215–2230 cm⁻¹) across all compounds.
  • The dimethylamino group in the target compound causes a redshift in UV-Vis absorption (350–370 nm) compared to methoxy derivatives (320–340 nm) due to enhanced ICT .
  • ¹H NMR signals for the dimethylamino group (δ ~2.98) are distinct from methoxy (δ ~3.84) or chloro substituents (δ ~7.45), aiding structural elucidation .

Crystallographic and Supramolecular Features

Table 3: Crystallographic Data for Selected Compounds

Compound Space Group Unit Cell Parameters (Å) Hydrogen-Bonding Motifs
Target Compound Pending Pending NMe₂⋯O=C (ester) possible
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate Pbca a=7.574, b=11.337, c=30.424 N–H⋯O (ester), C–H⋯O (chain motifs)
(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate P2₁/c a=10.212, b=12.345, c=15.678 OMe⋯O=C (weak), π-π stacking

Insights :

  • The Z-configuration in facilitates N–H⋯O hydrogen bonds between the methoxyamino group and ester carbonyl, forming 1D chains .
  • Methoxy groups in participate in weak C–H⋯O interactions, while the absence of strong donors in the target compound may limit hydrogen bonding, favoring van der Waals or π-π interactions .

Biological Activity

Ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate, also known as ethyl 2-cyano-3-(4-dimethylaminophenyl)acrylate, is an organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in various fields including medicinal chemistry and agriculture.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by the presence of a cyano group, an ethyl ester group, and a dimethylamino group. Its molecular formula is C14H16N2O2C_{14}H_{16}N_{2}O_{2}, and it has a molecular weight of 244.29 g/mol.

Structural Features:

  • Cyano Group: Contributes to the compound's reactivity.
  • Dimethylamino Group: Enhances solubility and may influence biological interactions.
  • Ethyl Ester Group: Provides stability and can participate in various chemical reactions.

Synthesis

The synthesis of this compound typically involves the condensation of ethyl cyanoacetate with 4-(dimethylamino)benzaldehyde in the presence of a base like sodium ethoxide under reflux conditions. This method allows for efficient formation of the desired product with good yields.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preclinical studies indicate that it may inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

Case Study: Anticancer Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against specific cancer types .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Nucleophilic Addition Reactions: The cyano group can participate in nucleophilic addition, influencing various metabolic pathways.
  • Reactive Intermediates Formation: The compound can form reactive intermediates that may exert cytotoxic effects on target cells.
  • Enhanced Solubility: The dimethylamino group increases solubility in biological systems, facilitating better bioavailability.

Research Applications

This compound is being explored for various applications:

  • Medicinal Chemistry: As a lead compound in drug development for antimicrobial and anticancer therapies.
  • Agricultural Chemistry: Potential use as an agrochemical due to its biological activity against plant pathogens.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl (E)-2-cyano-3-(4-(dimethylamino)phenyl)acrylateStructureSimilar antimicrobial properties
Ethyl (E)-3-(dimethylamino)-2-cyanoacrylateStructureExhibits lower anticancer activity

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays involving this compound?

  • Methodological Answer : Nonlinear regression (e.g., Hill equation) models IC50_{50} values. Bootstrap resampling quantifies confidence intervals. For high-throughput data, machine learning (random forests) identifies structure-activity relationships (SAR) while correcting for multiple comparisons .

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